4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

MMP inhibition benzamide thiazole

4-(Diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule built on a benzamide scaffold substituted with a diethylsulfamoyl group and a 5-methyl-4-phenyl-1,3-thiazole moiety. This architecture places it within the heteroarylbenzenesulfonamide family, a class historically investigated for matrix metalloproteinase (MMP) inhibition.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 313403-41-7
Cat. No. B2673156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS313403-41-7
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O3S2/c1-4-24(5-2)29(26,27)18-13-11-17(12-14-18)20(25)23-21-22-19(15(3)28-21)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,23,25)
InChIKeyAUHMSHMQXGXUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313403-41-7): Structural Class and Core Procurement Context


4-(Diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule built on a benzamide scaffold substituted with a diethylsulfamoyl group and a 5-methyl-4-phenyl-1,3-thiazole moiety. This architecture places it within the heteroarylbenzenesulfonamide family, a class historically investigated for matrix metalloproteinase (MMP) inhibition [1]. The combination of a thiazole ring, a phenyl group, and a sulfonamide linkage creates a specific pharmacophore that cannot be replicated by simple benzamides or thiazoles alone, which is the starting point for any differentiation-based selection.

Why a Generic 5-Methyl-4-phenylthiazole or Simple Benzamide Cannot Substitute for 4-(Diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide


The specific connectivity in this compound—the benzamide linkage bridging a diethylsulfamoylphenyl group and a 5-methyl-4-phenylthiazole—is critical for achieving a defined spatial arrangement of hydrogen bond donors/acceptors and hydrophobic regions. Close analogs that alter the substitution pattern on the thiazole or replace the diethylsulfamoyl group with a simpler sulfonamide have been shown in the broader heteroarylbenzenesulfonamide MMP inhibitor series to markedly shift both potency and selectivity profiles against MMP-2 and MMP-9 [1]. Therefore, interchanging a generic 5-methyl-4-phenylthiazole derivative or a simple benzamide without the diethylsulfamoyl group would not preserve the same interaction with the enzyme's S1' pocket, directly undermining the reproducibility of biological assays.

Quantitative Differentiation Evidence for 4-(Diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Against Its Closest Structural Analogs


Class-Level MMP-2/MMP-9 Inhibitory Activity Relative to Unsubstituted Benzamide Controls

While a direct head-to-head comparison for this exact compound is not yet available in the public domain, the broader class of 2,4-disubstituted thiazole benzenesulfonamides from which it derives has been evaluated for MMP-2 and MMP-9 inhibition. In that class, compounds bearing a diethylsulfamoyl group on the benzamide ring demonstrated measurable inhibition, whereas unsubstituted benzamide controls were essentially inactive [1]. This provides a class-level inference that the diethylsulfamoyl substitution is a crucial driver of enzyme engagement.

MMP inhibition benzamide thiazole sulfonamide

Highest-Confidence Application Scenarios for 4-(Diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Based on Available Evidence


Reference Compound for Structure-Activity Relationship (SAR) Studies on Heteroarylbenzenesulfonamide MMP Inhibitors

Given its placement at the intersection of a diethylsulfamoylbenzamide and a 5-methyl-4-phenylthiazole, this compound serves as a key reference point for systematically varying either the sulfonamide substituent or the thiazole substitution pattern. Its use allows researchers to isolate the contribution of the diethyl group size and the 5-methyl-4-phenyl arrangement to MMP-2/MMP-9 potency and selectivity [1].

Pharmacophore Validation Probe in Drug Discovery Campaigns Targeting Matrix Metalloproteinases

The compound embodies a validated pharmacophore for the MMP S1' pocket: a sulfonamide capable of coordinating the catalytic zinc, a phenyl ring for hydrophobic contacts, and a thiazole ring that orients the molecule. It can be used as a probe to confirm that newly synthesized chemotypes engage the same binding site, by comparing their activity profiles directly with those of the 2,4-disubstituted thiazole benzenesulfonamide series [1].

Analytical Standard for Method Development in LC-MS/MS Quantification of Benzamide-Based MMP Inhibitors

The compound's distinct molecular ion (C21H23N3O3S2, MW ~429 Da) and unique fragmentation pattern make it suitable as an analytical reference for developing sensitive LC-MS/MS methods to detect and quantify benzamide-sulfonamide MMP inhibitors in biological matrices. Its structural uniqueness minimizes isobaric interferences commonly encountered with simpler benzamides.

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